molecular formula C9H10BrNO2S B1282007 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide CAS No. 71703-14-5

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No. B1282007
CAS RN: 71703-14-5
M. Wt: 276.15 g/mol
InChI Key: XYPXIGBSXPLFNW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide (2-BPI) is a novel isothiazolidine 1,1-dioxide (ITD) derivative that has been recently studied for its potential application in a variety of scientific research fields. This compound has been found to possess a wide range of biochemical and physiological effects, and is currently being explored for its potential in various laboratory experiments.

Scientific Research Applications

Cyclooxygenase and Lipoxygenase Inhibition

Various derivatives of 1,2-isothiazolidine-1,1-dioxide, including those with 2-(2-bromophenyl) substitution, have shown potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). These compounds also suppressed the production of interleukin-1 in vitro and were effective in animal arthritic models without causing ulcerogenic activities (Inagaki et al., 2000), (Inagaki, 2003).

Chemical Synthesis and Reactivity

Isothiazolidine 1-oxide, a sulfur analog of 2-pyrrolidone, has been studied for its reactivity in various chemical reactions. For instance, N-deprotonation under phase-transfer conditions yields N-substituted derivatives (Semko et al., 1993). The construction of libraries of triazole-containing isothiazolidine 1,1-dioxides using multi-component protocols demonstrates its versatility in small molecular probe discovery (Rolfe et al., 2011).

Development of New Drug Candidates

The development of new antiarthritic drug candidates, such as S-2474, a gamma-sultam derivative, involves the synthesis and evaluation of isothiazolidine 1,1-dioxide structures. These compounds have shown promise in inhibiting inflammatory enzymes without causing gastrointestinal side effects (Inagaki et al., 2000), (Inagaki, 2003).

Novel Synthetic Routes and Applications

Recent studies have explored novel synthetic routes for creating gamma-sultams, showing the flexibility and potential of isothiazolidine 1,1-dioxides in chemical synthesis. These methods enable the creation of various derivatives under mild conditions, further expanding the applications of these compounds (Bakulina et al., 2020), (Cleator et al., 2006).

properties

IUPAC Name

2-(2-bromophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXIGBSXPLFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501983
Record name 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide

CAS RN

71703-14-5
Record name Isothiazolidine, 2-(2-bromophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71703-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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